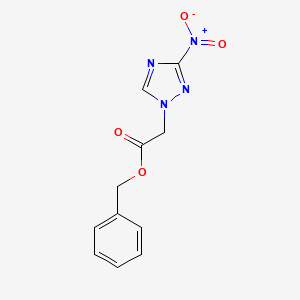
N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0818711 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Research
Compounds with structural similarities to N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide have been explored for various pharmacological applications, including as anti-ulcer agents and antiarrhythmic agents. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have shown significant antiulcer activity, suggesting potential for gastrointestinal protective therapies (Hosokami et al., 1992). Similarly, compounds like BRL-32872, which exhibits potassium and calcium channel blocking properties, have been studied for their antiarrhythmic effects in cardiac preparations (Bril et al., 1995).
Materials Science
In materials science, the synthesis and characterization of novel polyimides incorporating specific functional groups have been investigated for their thermal stability and solubility properties. These studies are crucial for developing materials with specific mechanical and chemical resistance characteristics for industrial applications (Butt et al., 2005).
Environmental Science
Photocatalytic degradation studies, such as those examining the degradation of propyzamide, demonstrate the potential of certain compounds to assist in environmental cleanup efforts by breaking down persistent organic pollutants under specific conditions (Torimoto et al., 1996).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as n-methoxybenzyls, are potent serotonin 5-ht2a receptor agonist hallucinogens .
Mode of Action
Similar compounds like n-methoxybenzyls are known to interact potently with serotonin 5-ht2a receptors . This interaction can lead to a variety of effects, including hallucinations, altered thoughts, feelings, and awareness of one’s surroundings .
Biochemical Pathways
It is known that serotonin 5-ht2a receptor agonists can affect various biochemical pathways related to mood, cognition, and perception .
Result of Action
Similar compounds known to interact with serotonin 5-ht2a receptors can lead to a variety of effects, including hallucinations, altered thoughts, feelings, and awareness of one’s surroundings .
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide at different dosages in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-4-6-11(7-10)16(19)18-13-9-14(20-2)12(17)8-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYABKCCTGDKQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)
![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![6-BENZYL-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5523320.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5523331.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)
![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)


![2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)
![N-[(3R,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]ethanesulfonamide](/img/structure/B5523368.png)

